[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester
Overview
Description
Scientific Research Applications
Synthesis and Cardiotonic Activity
[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester is used in the synthesis of certain pyridinecarboxylic acids and their esters. These compounds, including the ethyl ester form, have been shown to exhibit positive inotropic activity, although to a lesser degree than milrinone, a cardiotonic drug. This suggests potential cardiotonic applications for this compound (Mosti et al., 1992).
Synthesis of Pyridine-2(1H)-one Derivatives
The compound is also involved in the synthesis of 3-cyanopyridine-2(1H)-ones, which are useful in producing derivatives with various aromatic substituents. This process involves the reaction of ylidenecyanoacetic acid ethyl esters with dimethylformamide dimethyl acetal (Piroyan & Melikyan, 2012).
Synthesis of Pyrrole Derivatives
The compound is used in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrole-3-carboxylate and its related derivatives. These compounds are synthesized using ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the compound's utility in producing a new library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).
Coordination Polymers
It has been used in the synthesis of coordination polymers. Specifically, compounds like L1-Et and L3-Et, which include ethyl ester groups, have been synthesized and used as multi-dentate ligands in reactions with transition-metal ions, leading to the formation of various coordination polymers (Hu et al., 2016).
Synthesis of Trifluoromethylated Porphyrins
The compound is instrumental in the synthesis of trifluoromethylated porphyrins. This involves converting pyrroles into porphyrins via tetramerization, demonstrating the compound's role in forming complex organic structures (Ono et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals . They can interact with a variety of biological targets, including enzymes and receptors, altering their function.
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. The trifluoromethyl group is known to influence the electronic properties of a molecule, which can affect how it interacts with biological targets .
Biochemical Pathways
Trifluoromethylated compounds are often involved in radical chemistry .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it can increase the lipophilicity of a compound, potentially affecting its absorption and distribution .
Result of Action
Trifluoromethylated compounds can have a variety of effects depending on their specific structure and the biological targets they interact with .
Properties
IUPAC Name |
ethyl (2E)-2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,17H,2H2,1H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJZZQMWZXFAX-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C(=CC(=CN1)C(F)(F)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C(=CC(=CN1)C(F)(F)F)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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